molecular formula C12H15NO3 B7500388 N,N-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N,N-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

カタログ番号: B7500388
分子量: 221.25 g/mol
InChIキー: MCVZSZCSCGQEKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, commonly known as BRL-15572, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRL-15572 is a selective antagonist of the orexin-1 receptor, which plays a crucial role in regulating sleep-wake cycles, appetite, and energy expenditure.

作用機序

BRL-15572 is a selective antagonist of the orexin-1 receptor, which is primarily expressed in the hypothalamus. Orexin-1 receptors play a crucial role in the regulation of sleep-wake cycles, appetite, and energy expenditure. BRL-15572 binds to the orexin-1 receptor and blocks the binding of orexin-A and orexin-B, which are the endogenous ligands for the receptor. By blocking the orexin-1 receptor, BRL-15572 modulates the activity of the orexinergic system, resulting in changes in sleep, appetite, and energy expenditure.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have significant effects on sleep-wake cycles and energy expenditure. In animal models of insomnia, BRL-15572 has been shown to increase total sleep time, decrease wakefulness, and improve sleep quality. BRL-15572 has also been shown to increase energy expenditure and reduce food intake in animal models of obesity. Additionally, BRL-15572 has been shown to reduce anxiety-like behavior in animal models of anxiety and depression.

実験室実験の利点と制限

One of the major advantages of BRL-15572 is its selectivity for the orexin-1 receptor, which allows for more precise modulation of the orexinergic system. However, one limitation of BRL-15572 is its relatively short half-life, which may limit its efficacy in certain applications. Additionally, BRL-15572 has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood.

将来の方向性

There are several potential future directions for research on BRL-15572. One area of interest is the potential use of BRL-15572 in the treatment of sleep disorders such as insomnia and narcolepsy. Additionally, BRL-15572 may have potential applications in the treatment of addiction, anxiety, and depression. Further research is needed to fully understand the safety and efficacy of BRL-15572 in these applications. Additionally, the development of more potent and selective orexin-1 receptor antagonists may lead to more effective treatments for these disorders.

合成法

The synthesis of BRL-15572 was first reported by researchers at GlaxoSmithKline in 2004. The synthesis involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxepin-5-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The resulting intermediate is then treated with thionyl chloride to form the desired product, BRL-15572.

科学的研究の応用

BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Orexin-1 receptors are involved in the regulation of sleep-wake cycles, and their dysfunction has been implicated in sleep disorders such as narcolepsy and insomnia. BRL-15572 has been shown to improve sleep in animal models of insomnia and narcolepsy. Additionally, BRL-15572 has been investigated for its potential in the treatment of addiction, anxiety, and depression.

特性

IUPAC Name

N,N-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13(2)12(14)9-4-5-10-11(8-9)16-7-3-6-15-10/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVZSZCSCGQEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=C1)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。